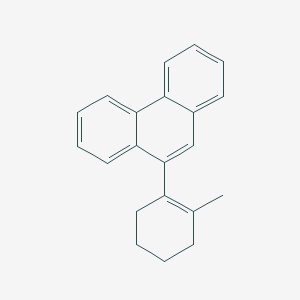
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene is an organic compound with the molecular formula C21H20 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a methylcyclohexenyl group attached to the phenanthrene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylcyclohex-1-en-1-yl)phenanthrene typically involves the reaction of phenanthrene with 2-methylcyclohexanone under acidic or basic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the phenanthrene acts as the nucleophile and the 2-methylcyclohexanone serves as the electrophile. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) or a strong acid like sulfuric acid (H2SO4) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced separation techniques such as distillation or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring, where halogens, nitro groups, or other substituents can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated phenanthrene derivatives
科学的研究の応用
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 9-(2-Methylcyclohex-1-en-1-yl)phenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Phenanthrene: The parent compound, lacking the methylcyclohexenyl group.
1-Methylphenanthrene: A methyl-substituted derivative of phenanthrene.
2-Methylphenanthrene: Another methyl-substituted derivative with the methyl group at a different position.
Uniqueness
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene is unique due to the presence of the methylcyclohexenyl group, which imparts distinct chemical and physical properties compared to other phenanthrene derivatives
特性
CAS番号 |
6272-57-7 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC名 |
9-(2-methylcyclohexen-1-yl)phenanthrene |
InChI |
InChI=1S/C21H20/c1-15-8-2-4-10-17(15)21-14-16-9-3-5-11-18(16)19-12-6-7-13-20(19)21/h3,5-7,9,11-14H,2,4,8,10H2,1H3 |
InChIキー |
FQELDELIFBKUDR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCCC1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



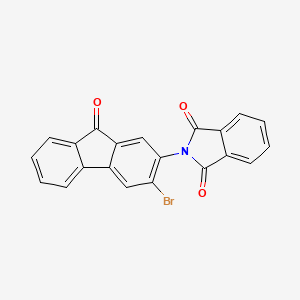
![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)

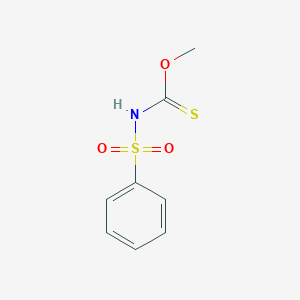
![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B14724665.png)



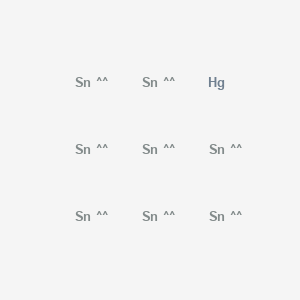
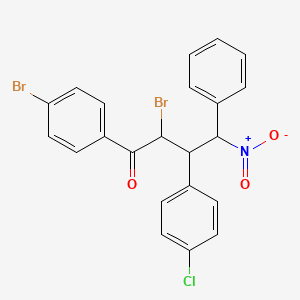
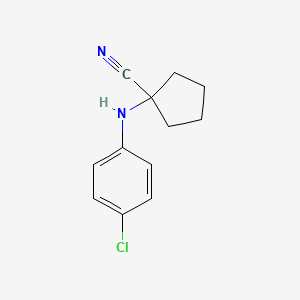
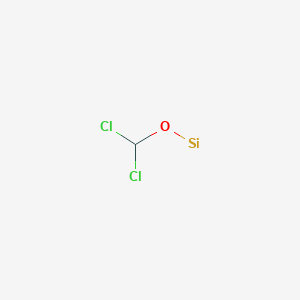
![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
